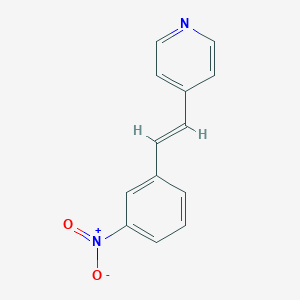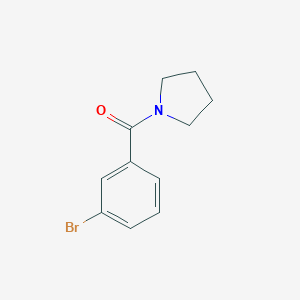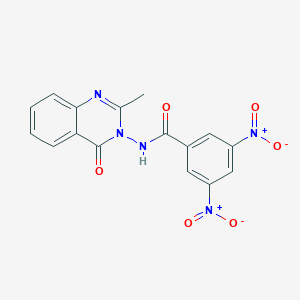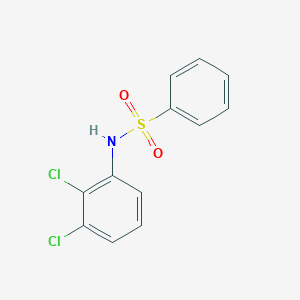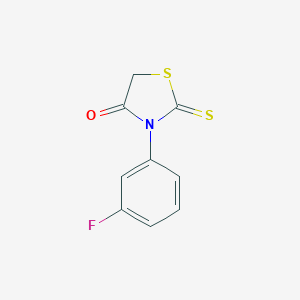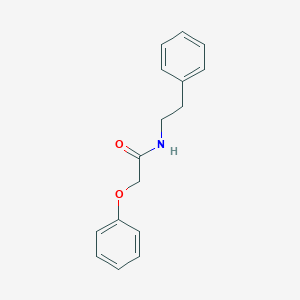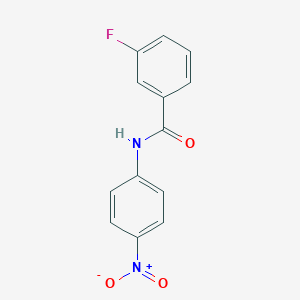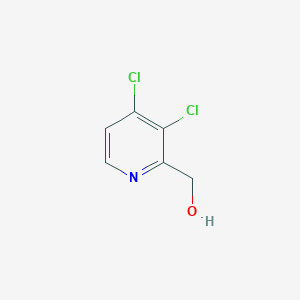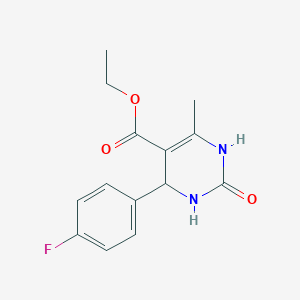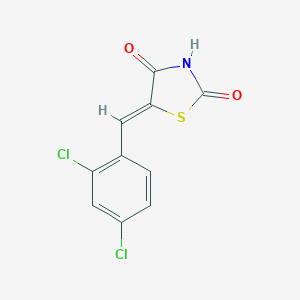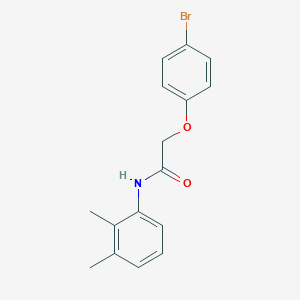
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as "BDA-410," is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
作用機序
BDA-410 works by binding to the active site of PDE4D5, preventing it from breaking down a molecule called "cAMP." This leads to an increase in cAMP levels, which in turn reduces inflammation and immune responses. The exact mechanism of action is still being studied, but it is believed that BDA-410 may also affect other signaling pathways involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BDA-410 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, studies have also shown that BDA-410 can reduce oxidative stress, improve mitochondrial function, and enhance the activity of certain enzymes involved in cellular metabolism. These effects may have implications for the treatment of a variety of diseases, including neurodegenerative disorders and metabolic disorders.
実験室実験の利点と制限
One advantage of using BDA-410 in lab experiments is its specificity for PDE4D5. This allows researchers to study the specific effects of inhibiting this protein without affecting other signaling pathways. However, one limitation of using BDA-410 is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in certain experimental settings and may require higher doses or longer treatment times.
将来の方向性
There are numerous potential future directions for research on BDA-410. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that BDA-410 can reduce inflammation in animal models of colitis, and clinical trials are currently underway to investigate its effectiveness in human patients with IBD. Other potential future directions include investigating the use of BDA-410 in the treatment of neurodegenerative disorders, metabolic disorders, and other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDA-410 and to optimize its potency and effectiveness for use in therapeutic applications.
合成法
The synthesis of BDA-410 involves multiple steps, including the preparation of starting materials and the use of various reagents and catalysts. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper but can be found in the original research article published by the University of California, San Francisco.
科学的研究の応用
BDA-410 has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called "PDE4D5," which is involved in the regulation of inflammation and immune responses. Studies have shown that BDA-410 can reduce inflammation in animal models of disease, including asthma and colitis.
特性
CAS番号 |
331270-99-6 |
|---|---|
製品名 |
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide |
分子式 |
C16H16BrNO2 |
分子量 |
334.21 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
WWHGGUOFJJMGKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



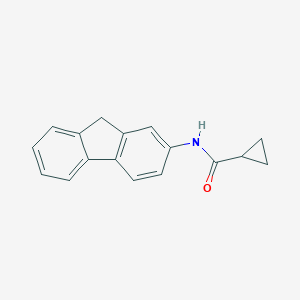
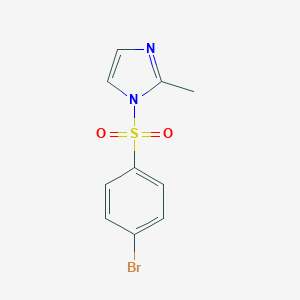
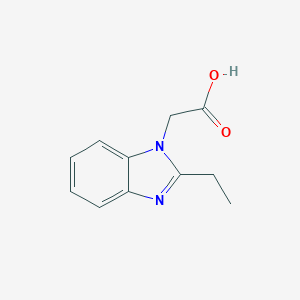
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
